Target Identity Confirmation: Annotated PDHK1 Inhibitor by Therapeutic Target Database with Patented Oncology Indication
The target compound is unambiguously registered in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor with assigned patented indications in metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z) [1]. This annotation is derived from the patent review PMID25684022, which covers PDK1 disruptors and modulators disclosed between 2011–2014 [2]. By contrast, structurally related analogs such as N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034424-74-1) lack equivalent target annotation in TTD and are not linked to PDHK1 patent families , making the target compound the procurement-relevant entity for PDHK1-focused experimental programs.
| Evidence Dimension | Target annotation in authoritative database (TTD/DrugMAP) |
|---|---|
| Target Compound Data | PDHK1 inhibitor; indications: metastatic cancer, solid tumour/cancer; patented; TTD ID: D0Z5HL |
| Comparator Or Baseline | N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034424-74-1): no PDHK1 target annotation in TTD or DrugMAP |
| Quantified Difference | Presence vs. absence of PDHK1 target annotation and oncology indication in authoritative databases |
| Conditions | Database curation: TTD, DrugMAP, IDRBLab cross-referencing |
Why This Matters
Database-level target annotation distinguishes a research tool with a defined molecular target and therapeutic context from an uncharacterized structural analog, reducing experimental risk in PDHK1-focused procurement.
- [1] TTD (Therapeutic Target Database). Drug Entry: Thiazole carboxamide derivative 6. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer (ICD-11: 2D50-2E2Z), Solid tumour/cancer (ICD-11: 2A00-2F9Z). Status: Patented. View Source
- [2] PDK1 disruptors and modulators: a patent review. Expert Opinion on Therapeutic Patents. 2015;25(5):513-37. PMID: 25684022. View Source
